molecular formula C7H13Cl B13193637 (1-Chloro-2-methylpropan-2-yl)cyclopropane

(1-Chloro-2-methylpropan-2-yl)cyclopropane

Cat. No.: B13193637
M. Wt: 132.63 g/mol
InChI Key: GORCNKOEGUZGON-UHFFFAOYSA-N
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Description

(1-Chloro-2-methylpropan-2-yl)cyclopropane is an organic compound with the molecular formula C₇H₁₃Cl. It is a cyclopropane derivative where a chlorine atom and a methyl group are attached to the same carbon atom, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-methylpropan-2-yl)cyclopropane typically involves the reaction of 2-methylpropene with a chlorinating agent in the presence of a catalyst. One common method is the reaction of 2-methylpropene with chlorine gas under UV light, which facilitates the addition of chlorine to the double bond, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-methylpropan-2-yl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Chloro-2-methylpropan-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloro-2-methylpropan-2-yl)cyclopropane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloro-2-methylpropan-2-yl)cyclopropane is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives .

Properties

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

(1-chloro-2-methylpropan-2-yl)cyclopropane

InChI

InChI=1S/C7H13Cl/c1-7(2,5-8)6-3-4-6/h6H,3-5H2,1-2H3

InChI Key

GORCNKOEGUZGON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C1CC1

Origin of Product

United States

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